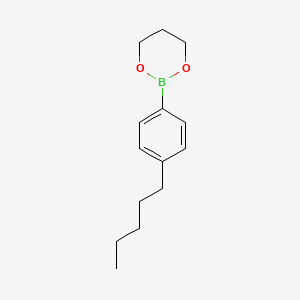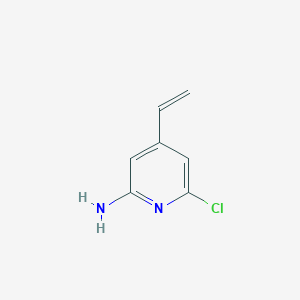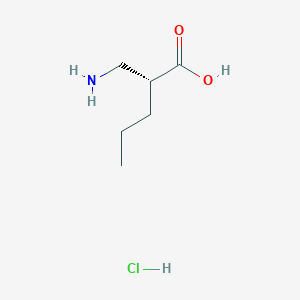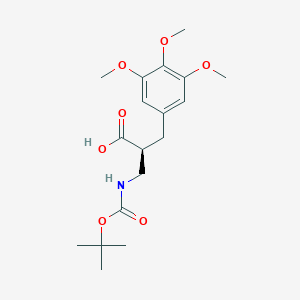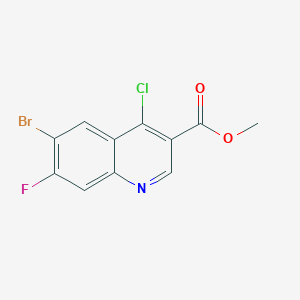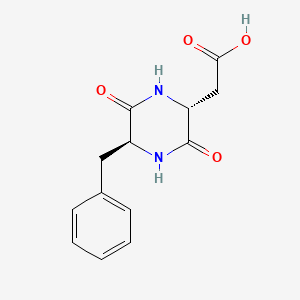![molecular formula C10H8ClN3 B15221553 5-Chloro-[2,4'-bipyridin]-3-amine](/img/structure/B15221553.png)
5-Chloro-[2,4'-bipyridin]-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-[2,4’-bipyridin]-3-amine is a heterocyclic organic compound that belongs to the bipyridine family. This compound is characterized by the presence of a chlorine atom at the 5th position and an amine group at the 3rd position on the bipyridine ring. Bipyridines are known for their ability to form stable complexes with metal ions, making them valuable in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-[2,4’-bipyridin]-3-amine typically involves the chlorination of a bipyridine precursor followed by amination. One common method includes the reaction of 5-chloro-2,4’-bipyridine with ammonia or an amine under suitable conditions. The reaction is often carried out in the presence of a catalyst such as palladium or nickel to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of 5-Chloro-[2,4’-bipyridin]-3-amine may involve large-scale chlorination and amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Chloro-[2,4’-bipyridin]-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex bipyridine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like acetonitrile or dimethylformamide (DMF) with bases such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Coupling Reactions: Catalysts such as palladium on carbon (Pd/C) or nickel complexes are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted bipyridines, while coupling reactions can produce extended bipyridine oligomers.
Wissenschaftliche Forschungsanwendungen
5-Chloro-[2,4’-bipyridin]-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic properties and electronic characteristics.
Biology: The compound is investigated for its potential as a bioactive molecule, particularly in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor in various biochemical pathways.
Industry: It is used in the synthesis of advanced materials, such as conductive polymers and electrochromic devices.
Wirkmechanismus
The mechanism of action of 5-Chloro-[2,4’-bipyridin]-3-amine involves its interaction with specific molecular targets, such as metal ions or enzymes. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles or biochemical processes. The exact pathways and molecular targets depend on the specific application and the nature of the complex formed.
Vergleich Mit ähnlichen Verbindungen
4,4’-Bipyridine: Lacks the chlorine and amine substituents but is widely used as a ligand in coordination chemistry.
2,2’-Bipyridine: Similar structure but with different substitution patterns, leading to distinct chemical properties and applications.
3,3’-Bipyridine: Another isomer with unique properties and uses in various fields.
Uniqueness: 5-Chloro-[2,4’-bipyridin]-3-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly valuable in forming stable metal complexes and in applications requiring specific reactivity and selectivity.
Eigenschaften
Molekularformel |
C10H8ClN3 |
|---|---|
Molekulargewicht |
205.64 g/mol |
IUPAC-Name |
5-chloro-2-pyridin-4-ylpyridin-3-amine |
InChI |
InChI=1S/C10H8ClN3/c11-8-5-9(12)10(14-6-8)7-1-3-13-4-2-7/h1-6H,12H2 |
InChI-Schlüssel |
NVPVTBCUVSNVRH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1C2=C(C=C(C=N2)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-Bromo-3,4,12,12a-tetrahydro-1H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6(2H)-one hydrochloride](/img/structure/B15221472.png)
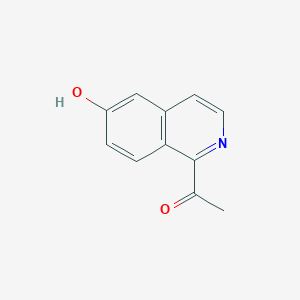
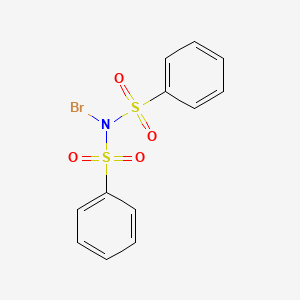
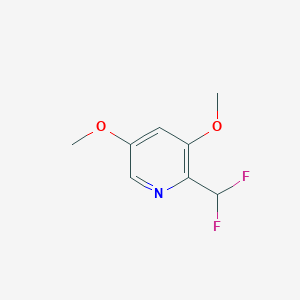
![rel-5-(2-Ethoxy-5-(((3R,5S)-4-ethyl-3,5-dimethylpiperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B15221508.png)

![4,7-Dichloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15221523.png)
